Chlormezanone

Neuromuscular pharmacology Muscle relaxant mechanism Electrophysiology

The (-)-enantiomer of chlormezanone (CAS: 102818-67-7) is the chiral-specific form of the discontinued Trancopal/Fenaprim muscle relaxant. With a uniquely extended 40-hour half-life and distinct stereochemical properties, this analytical reference standard is essential for forensic toxicology, pharmacological structure-activity studies, and metabolic auto-induction research. Available as a certified reference material for research use only; not for human administration.

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
CAS No. 102818-67-7
Cat. No. B7790869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormezanone
CAS102818-67-7
Molecular FormulaC11H12ClNO3S
Molecular Weight273.74 g/mol
Structural Identifiers
SMILESCN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
InChIKeyWEQAYVWKMWHEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL
FREELY SOL IN CHLOROFORM;  SLIGHTLY SOL IN DIETHYL ETHER;  SPARINGLY SOL IN N-HEXANE
1.61e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chlormezanone Procurement Guide: Sourcing the Discontinued Centrally Acting Muscle Relaxant for Research


Chlormezanone (CAS: 102818-67-7) is the (-)-enantiomer of the racemic drug chlormezanone, a non-benzodiazepine centrally acting muscle relaxant and anxiolytic formerly marketed as Trancopal® or Fenaprim [1]. The compound is a 1,3-thiazine derivative and is historically classified among mephenesin congeners alongside carisoprodol, chlorzoxazone, and methocarbamol [2]. It was discontinued worldwide by its manufacturer in 1996 due to rare but serious cutaneous reactions, specifically toxic epidermal necrolysis (TEN) [3], making current availability limited to research chemical suppliers.

Why Chlormezanone Cannot Be Substituted with Other Mephenesin Congeners Without Analytical Validation


Although chlormezanone shares the mephenesin congener classification with carisoprodol, chlorzoxazone, and methocarbamol [1], substitution among these agents is not analytically sound for research applications. The (-)-enantiomer (CAS: 102818-67-7) exhibits distinct stereochemical properties compared to the racemic mixture, with chiral recognition potentially influencing receptor interactions and metabolic pathways [2]. Furthermore, chlormezanone demonstrates a uniquely extended terminal elimination half-life of approximately 40 hours [3], differentiating it pharmacokinetically from shorter-acting congeners like mephenesin. The compound's global market withdrawal in 1996 due to toxic epidermal necrolysis [4] also means that analytical reference standards are the primary procurement context, where compound-specific identity and purity are non-negotiable.

Chlormezanone Comparative Evidence: Quantitative Differentiation from Mephenesin, Chlorphenesin Carbamate, and Orphenadrine


Chlormezanone vs. Mephenesin: Neuromuscular Junction Refractory Period Extension in Feline Model

In anesthetized cat anterior tibialis and soleus muscle preparations, chlormezanone extended the refractory period of the neuromuscular junction without affecting contractility to single shocks. Mephenesin exhibited similar characteristics, while phenobarbital acted as a general depressant without specific junctional action [1]. This represents a direct head-to-head electrophysiological comparison establishing that chlormezanone and mephenesin share a peripheral component to their centrally acting profile, but chlormezanone is distinguished by its concurrent anxiolytic activity not documented for mephenesin.

Neuromuscular pharmacology Muscle relaxant mechanism Electrophysiology

Chlormezanone vs. Chlorphenesin Carbamate: Superior EEG Potency Contrasted with Inferior Muscle Relaxant Potency

In rabbits with chronic electrode implants, chlormezanone elicited EEG changes (drowsy pattern of high voltage slow waves in cortex and amygdala, hippocampal theta wave desynchronization) that were much more potent than those of chlorphenesin carbamate. However, chlorphenesin carbamate demonstrated more potent muscle relaxation than chlormezanone [1]. Methocarbamol showed no effect on spontaneous EEG, establishing chlormezanone's unique CNS activity profile among congeners.

Electroencephalography CNS pharmacology Sedation assessment

Chlormezanone Clinical Outcomes: Inferior Efficacy Compared to Orphenadrine in Musculoskeletal Pain

A controlled clinical trial comparing chlormezanone, orphenadrine, orphenadrine/paracetamol combination, and placebo in patients with painful skeletal muscle spasms found that orphenadrine appeared to have a beneficial effect, whereas chlormezanone did not demonstrate favorable outcomes according to the observations made in this study [1]. This represents a critical efficacy differentiation for researchers evaluating historical clinical datasets.

Clinical trial Muscle spasm Pain management Orphenadrine

Chlormezanone Pharmacokinetics: Prolonged 40-Hour Half-Life and Age-Dependent Elimination

In healthy young volunteers receiving a single 400 mg oral dose, chlormezanone exhibited a terminal half-life of 40.50 ± 4.19 hours with Cmax of 4.62 ± 0.75 mg/L and AUC of 224.93 ± 27.79 mg·h/L [1]. In elderly patients (mean age 79 years), the half-life was extended to a mean of 54 hours due to reduced renal function and age-related metabolic changes [2]. This contrasts with the shorter-acting profile of mephenesin, which historically required more frequent dosing due to rapid metabolism.

Pharmacokinetics Half-life Geriatric pharmacology Drug accumulation

Chlormezanone Metabolic Auto-Induction: Faster Steady-State Achievement Than Half-Life Predicts

On chronic dosing (400 mg/day for 8 days), chlormezanone exhibits auto-induction of its own metabolism, reaching steady-state faster than predicted from its 40-hour half-life. Trough plasma concentrations increased significantly from Day 7 (2.97 ± 0.45 mg/L) to Day 9 (5.41 ± 0.90 mg/L), and elimination half-life decreased to 37.14 ± 3.18 hours after chronic administration. AUC at steady-state (164.19 ± 21.70 mg·h/L) was significantly lower than single-dose AUC (224.93 ± 27.79 mg·h/L), consistent with metabolic auto-induction [1]. This property distinguishes chlormezanone from non-inducing muscle relaxants and has implications for drug-drug interaction study design.

Metabolism Enzyme induction Steady-state pharmacokinetics Auto-induction

Chlormezanone Safety Liability: Toxic Epidermal Necrolysis and Global Market Withdrawal

Chlormezanone was discontinued worldwide by its manufacturer in 1996 due to confirmed serious and rare cutaneous reactions, specifically toxic epidermal necrolysis (TEN), also known as Stevens-Johnson syndrome [1][2]. A 1995 study in the New England Journal of Medicine documented the association between chlormezanone use and TEN/SJS risk [3]. Abrupt discontinuation of long-term chlormezanone pharmacotherapy may result in REM sleep rebound and sleep disturbance [4]. This safety profile distinguishes chlormezanone from currently marketed muscle relaxants and defines its sole appropriate use context: analytical reference standard or controlled research application.

Drug safety Toxic epidermal necrolysis Stevens-Johnson syndrome Withdrawn drug

Chlormezanone Procurement Applications: Research and Analytical Reference Standard Scenarios


Analytical Reference Standard for Forensic Toxicology and Drug Monitoring

Chlormezanone (CAS: 102818-67-7) serves as a certified analytical reference standard for forensic toxicology laboratories and clinical drug monitoring programs requiring identification of legacy muscle relaxants in biological specimens. The compound's well-characterized pharmacokinetic parameters—including 40-hour half-life, metabolic auto-induction, and defined HPLC analytical methodology—provide validated benchmarks for method development and validation [1][2]. Given its 1996 market withdrawal [3], authentic reference material is essential for accurate identification in historical case reviews or toxicological screening panels.

Historical Comparator in Meta-Analyses of Centrally Acting Muscle Relaxants

Researchers conducting systematic reviews or meta-analyses of centrally acting muscle relaxant efficacy and safety may require chlormezanone data as a historical comparator. The controlled clinical trial evidence showing inferior efficacy to orphenadrine in painful skeletal muscle spasm [1] and the direct neuromuscular junction comparison with mephenesin [2] provide quantitative anchors for comparative effectiveness evaluations. Procurement of the authentic compound may support follow-up in vitro studies contextualizing legacy clinical findings.

Mechanistic Studies of Mephenesin Congener Pharmacology and Structure-Activity Relationships

For academic pharmacology laboratories investigating structure-activity relationships among mephenesin congeners, chlormezanone represents a structurally distinct 1,3-thiazine scaffold within the class. The documented differentiation from chlorphenesin carbamate—superior EEG/CNS potency but inferior muscle relaxant activity [1]—and from mephenesin—similar neuromuscular junction effects but with concurrent anxiolytic activity [2]—makes chlormezanone a valuable tool for probing pharmacophore determinants of CNS versus peripheral muscle relaxant activity. The (-)-enantiomer form (CAS: 102818-67-7) further enables stereochemical selectivity investigations.

Drug-Drug Interaction Study Design Using Auto-Inducing Metabolic Probe

Researchers developing in vitro or in vivo models of drug-drug interactions may utilize chlormezanone as a probe substrate for cytochrome P450 enzyme induction studies. The documented auto-induction phenomenon—with AUC reduction of 27% at steady-state and accelerated elimination (half-life decreasing from 40.5 to 37.1 hours) [1]—provides a quantifiable baseline for evaluating co-administered compounds' effects on metabolic enzyme activity. This application leverages chlormezanone's unique time-dependent pharmacokinetics while maintaining strict adherence to in vitro research-only use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlormezanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.